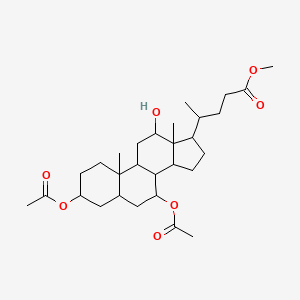![molecular formula C37H47ClN2O4 B12292648 (2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3,3-二甲基-1-[2-[2-[2-(2-丙-2-炔氧乙氧基)乙氧基]乙氧基]乙基]-2-[(2E,4E)-5-(1,3,3-三甲基吲哚-1-鎓-2-基)戊-2,4-二烯亚基]吲哚;氯化物 是一种复杂的有机分子,在化学、生物学和医学等多个领域具有潜在的应用。该化合物以其独特的结构为特征,包括多个醚键和吲哚部分,使其成为研究人员感兴趣的课题。
准备方法
合成路线和反应条件
该化合物的合成涉及多个步骤,从吲哚部分的制备开始,然后连接醚键。反应条件通常涉及使用二氯甲烷或四氢呋喃等有机溶剂,以及钯碳或碘化铜等催化剂。最后一步涉及氯化物的形成,这是通过使化合物与盐酸反应实现的。
工业生产方法
该化合物的工业生产可能涉及使用连续流反应器进行大规模合成,以确保产品质量和产量的一致性。使用自动化系统来添加试剂和控制反应条件对于维持化合物的完整性至关重要。
化学反应分析
反应类型
该化合物可以进行各种类型的化学反应,包括:
氧化: 醚键可以被氧化形成醛或羧酸。
还原: 吲哚部分可以被还原形成吲哚啉衍生物。
取代: 炔丙基醚基团可以发生亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬在酸性条件下的试剂。
还原: 锂铝氢化物或硼氢化钠等试剂。
取代: 叠氮化钠或硫醇盐等亲核试剂,在氢氧化钠等碱的存在下。
主要产物
氧化: 形成醛或羧酸。
还原: 形成吲哚啉衍生物。
取代: 形成叠氮化物或硫醇盐衍生物。
科学研究应用
该化合物在科学研究中具有多种应用,包括:
化学: 用作合成更复杂分子的构件。
生物学: 由于其吲哚部分,被研究作为荧光探针的潜在应用。
医学: 由于其与 DNA 相互作用的能力,正在研究其作为抗癌剂的潜力。
工业: 用于开发具有独特性能的新材料。
作用机制
该化合物的作用机制与其与各种分子靶标的相互作用有关。吲哚部分可以与 DNA 插层,破坏其结构和功能。醚键使化合物能够与蛋白质和酶相互作用,可能抑制其活性。氯离子也可以在稳定化合物和增强其溶解度方面发挥作用。
相似化合物的比较
类似化合物
阿达帕林相关化合物 E: 结构相似,但缺少醚键。
甲胺铅卤化物: 类似地具有复杂的有机结构,但主要用于太阳能电池和其他电子应用。
独特性
该化合物因其吲哚部分和多个醚键的组合而独一无二,这为其提供了广泛的化学反应性和潜在应用。其与 DNA 和蛋白质相互作用的能力使其成为药物化学领域进一步研究的有希望的候选者。
属性
分子式 |
C37H47ClN2O4 |
|---|---|
分子量 |
619.2 g/mol |
IUPAC 名称 |
(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
InChI 键 |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
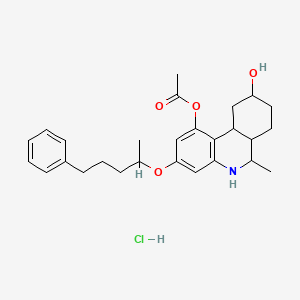
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
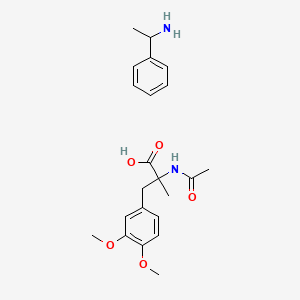
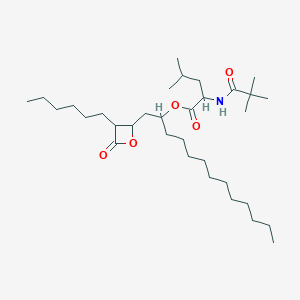
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12292598.png)
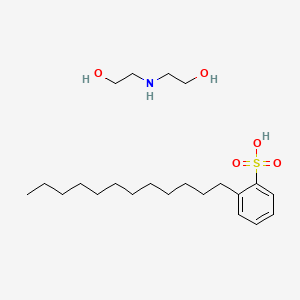
![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)
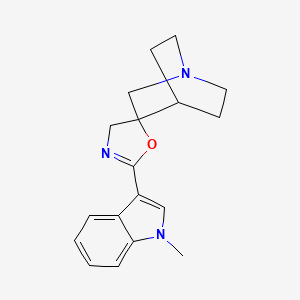
![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)
![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)
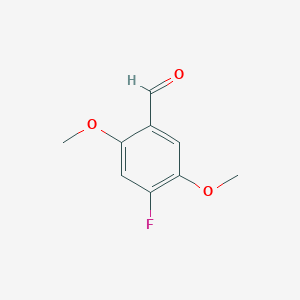
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
